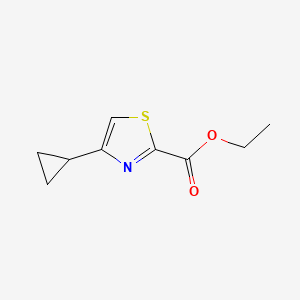

Ethyl 4-cyclopropylthiazole-2-carboxylate

Description

BenchChem offers high-quality Ethyl 4-cyclopropylthiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-cyclopropylthiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-2-12-9(11)8-10-7(5-13-8)6-3-4-6/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYBXTNEMTVQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693907 | |

| Record name | Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439692-05-4 | |

| Record name | Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-cyclopropylthiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropyl-Thiazole Moiety

The thiazole ring is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. When substituted with a cyclopropyl group, the resulting molecule often exhibits enhanced metabolic stability, improved potency, and favorable pharmacokinetic profiles. This guide provides a comprehensive overview of a robust synthetic route to a valuable building block, ethyl 4-cyclopropylthiazole-2-carboxylate, intended for professionals engaged in pharmaceutical research and development.

Strategic Approach: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a fundamental and versatile method for the construction of the thiazole ring.[3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3] To achieve the desired substitution pattern of ethyl 4-cyclopropylthiazole-2-carboxylate, a strategic selection of starting materials is paramount. The cyclopropyl group at the 4-position of the thiazole ring will be introduced via a cyclopropyl-substituted α-haloketone, specifically 2-bromo-1-cyclopropylethanone. The ethyl carboxylate group at the 2-position will be derived from ethyl thiooxamate.

Synthesis of Precursors

A reliable synthesis of the target molecule necessitates the efficient preparation of its key precursors: 2-bromo-1-cyclopropylethanone and ethyl thiooxamate.

Part 1: Synthesis of 2-Bromo-1-cyclopropylethanone

This α-haloketone is synthesized via the alpha-bromination of cyclopropyl methyl ketone.[4][5]

Reaction Scheme:

Figure 1: Synthesis of 2-Bromo-1-cyclopropylethanone.

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve cyclopropyl methyl ketone in a suitable solvent such as methanol.[4]

-

Cool the solution to a low temperature, typically between -5°C and 0°C, using an ice-salt bath.[4]

-

Slowly add an equimolar amount of bromine, dissolved in the same solvent, to the cooled solution while stirring. Maintain the temperature throughout the addition.[4]

-

After the addition is complete, continue to stir the reaction mixture at low temperature for a specified period, for instance, 2 hours, to ensure the reaction goes to completion.[4]

-

Upon completion, quench the reaction by adding water.[4]

-

Extract the product with a suitable organic solvent, such as diethyl ether.[4]

-

Wash the organic layer with a mild base, for example, a saturated solution of sodium bicarbonate, to neutralize any remaining acid.[4]

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-cyclopropylethanone.[4]

-

Purify the product by vacuum distillation or column chromatography if necessary.

Table 1: Reagents and Conditions for the Synthesis of 2-Bromo-1-cyclopropylethanone

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| Cyclopropyl methyl ketone | 1.0 eq | Starting material |

| Bromine | 1.0 eq | Brominating agent |

| Methanol | - | Solvent |

| Temperature | -5°C to 0°C | To control reactivity |

| Reaction Time | 2 hours | To ensure completion |

Part 2: Synthesis of Ethyl Thiooxamate

Ethyl thiooxamate serves as the thioamide component in the Hantzsch synthesis, providing the ethyl ester functionality at the 2-position of the thiazole ring. It can be prepared from ethyl cyanoformate and hydrogen sulfide.[6][7][8]

Reaction Scheme:

Figure 2: Synthesis of Ethyl Thiooxamate.

Experimental Protocol:

-

Dissolve ethyl cyanoformate in a suitable solvent like diethyl ether in a reaction vessel equipped for gas introduction.[7]

-

Add a catalytic amount of a base, such as triethylamine.[7]

-

Cool the solution to 0°C in an ice bath.[7]

-

Bubble hydrogen sulfide gas through the solution for a set period, for example, 2 hours, while maintaining the low temperature.[7]

-

After the gas introduction, allow the reaction mixture to warm to room temperature and stir overnight.[7]

-

Work up the reaction by adding a dilute acid, such as 1N HCl, and extracting the product with an organic solvent.[7]

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl thiooxamate, which is often obtained as a yellow solid.[7]

Table 2: Reagents and Conditions for the Synthesis of Ethyl Thiooxamate

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| Ethyl cyanoformate | 1.0 eq | Starting material |

| Hydrogen sulfide | Excess | Thionating agent |

| Triethylamine | Catalytic | Base catalyst |

| Diethyl ether | - | Solvent |

| Temperature | 0°C to RT | To control reaction |

| Reaction Time | Several hours | To ensure completion |

Final Step: Synthesis of Ethyl 4-cyclopropylthiazole-2-carboxylate

With the precursors in hand, the final step is the Hantzsch condensation to form the target molecule.

Reaction Scheme:

Figure 3: Hantzsch Synthesis of the Target Compound.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 2-bromo-1-cyclopropylethanone and a slight molar excess of ethyl thiooxamate in a polar solvent such as ethanol.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable technique like thin-layer chromatography (TLC).

-

After the reaction is complete, typically after several hours, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The residue can be worked up by adding water and extracting the product with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

-

After filtration and removal of the solvent, the crude product can be purified by column chromatography on silica gel to afford the pure ethyl 4-cyclopropylthiazole-2-carboxylate.

Table 3: Reagents and Conditions for the Final Synthesis

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 2-Bromo-1-cyclopropylethanone | 1.0 eq | α-haloketone |

| Ethyl thiooxamate | ~1.1 eq | Thioamide |

| Ethanol | - | Solvent |

| Temperature | Reflux | To drive the reaction |

| Reaction Time | Monitored by TLC | To ensure completion |

Conclusion

The synthesis of ethyl 4-cyclopropylthiazole-2-carboxylate presented in this guide is a robust and logical application of the classical Hantzsch thiazole synthesis. By carefully preparing the requisite precursors, 2-bromo-1-cyclopropylethanone and ethyl thiooxamate, the target molecule can be obtained in a straightforward manner. This technical guide provides the necessary details for researchers and scientists to successfully synthesize this valuable building block for application in drug discovery and development programs.

References

-

ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate.... [Link]

- Google Patents.

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

ChemWhat. Ethyl thiooxamate CAS#: 16982-21-1. [Link]

-

Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

-

ResearchGate. (PDF) An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Ethyl Thiooxamate in Modern Organic Synthesis. [Link]

-

Beilstein Journals. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. [Link]

- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)

-

PubMed Central. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. [Link]

-

MDPI. Synthesis of New Pyrazolothiazole Derivatives from 4-Thiazolidinones. [Link]

-

PubMed Central. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]

-

National Institutes of Health. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. [Link]

-

PubMed Central. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. [Link]

-

PubMed. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. [Link]

-

PubChem. 1-Bromo-1-ethylcyclopentane | C7H13Br | CID 154088159. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]

- 4. ETHANONE, 2-BROMO-1-CYCLOPROPYL- | 69267-75-0 [chemicalbook.com]

- 5. 2-Bromo-1-cyclopropylethanone | 69267-75-0 | Benchchem [benchchem.com]

- 6. Ethyl thiooxamate | 16982-21-1 | Benchchem [benchchem.com]

- 7. chemwhat.com [chemwhat.com]

- 8. Ethyl thiooxamate | 16982-21-1 [chemicalbook.com]

An In-Depth Technical Guide to Ethyl 4-cyclopropylthiazole-2-carboxylate: Properties, Synthesis, and Applications

For distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-cyclopropylthiazole-2-carboxylate is a heterocyclic organic compound featuring a core thiazole ring substituted with a cyclopropyl group at the 4-position and an ethyl carboxylate group at the 2-position. This molecule, identified by the CAS Number 439692-05-4, has emerged as a valuable building block in the field of medicinal chemistry.[1][2]

The thiazole nucleus is a prominent scaffold in numerous natural products and synthetic pharmaceuticals, including antimicrobials, antiretrovirals, and antifungals.[3][4] Its presence is often associated with a wide range of biological activities. Furthermore, the incorporation of a cyclopropyl group can significantly enhance the pharmacological profile of a molecule. This strained three-membered ring can increase metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity. Specifically, the 4-cyclopropyl group on the thiazole ring has been noted for its potential to enhance β-lactamase inhibition, a critical mechanism in overcoming antibiotic resistance.[2]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Ethyl 4-cyclopropylthiazole-2-carboxylate, designed to serve as a resource for professionals engaged in chemical research and drug discovery.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application in synthesis and material science.

Core Chemical Properties

The key identifying and physical properties of Ethyl 4-cyclopropylthiazole-2-carboxylate are summarized in the table below. While experimentally determined data for properties like melting and boiling points are not widely published, predicted values provide a useful estimation for experimental planning.

| Property | Value | Source(s) |

| IUPAC Name | Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate | [5] |

| CAS Number | 439692-05-4 | [6][7] |

| Molecular Formula | C₉H₁₁NO₂S | [6] |

| Molecular Weight | 197.25 g/mol | [5][6] |

| Boiling Point | 301.5 ± 35.0 °C at 760 mmHg (Predicted) | [5] |

| Storage Temp. | 2-8°C | [5] |

Spectroscopic Profile (Anticipated)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Ethyl Group: A triplet integrating to 3 protons (CH₃) around 1.3-1.4 ppm and a quartet integrating to 2 protons (CH₂) around 4.3-4.4 ppm. The coupling between these signals (J ≈ 7 Hz) is characteristic of an ethyl ester.

-

Cyclopropyl Group: A complex set of multiplets in the upfield region, typically between 0.8-1.2 ppm (for the CH₂ protons) and 2.0-2.2 ppm (for the CH proton), integrating to 4 and 1 protons, respectively.

-

Thiazole Ring: A singlet for the C5-H proton, expected to appear in the aromatic region, likely around 7.0-7.5 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon: A signal in the downfield region, typically 160-165 ppm.

-

Thiazole Ring Carbons: Three distinct signals are expected for C2, C4, and C5. The C2 (bearing the ester) and C4 (bearing the cyclopropyl group) would be significantly downfield (e.g., ~160-170 ppm), while the C5 signal would appear more upfield (~110-120 ppm).

-

Ethyl Group: Two signals at ~61 ppm (O-CH₂) and ~14 ppm (-CH₃).

-

Cyclopropyl Group: Signals for the methine and methylene carbons would appear in the upfield region, typically below 20 ppm.

-

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 197. Key fragmentation patterns would likely include the loss of the ethoxy group (-OC₂H₅, M-45) and the ethyl group (-C₂H₅, M-29).

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, expected around 1720-1730 cm⁻¹. Other characteristic peaks would include C-H stretches for the alkyl and cyclopropyl groups (~2850-3000 cm⁻¹) and vibrations associated with the C=N and C=S bonds of the thiazole ring in the fingerprint region (below 1600 cm⁻¹).

Synthesis and Purification

The construction of the thiazole ring is a cornerstone of heterocyclic chemistry, with the Hantzsch thiazole synthesis being the most prominent and reliable method.[8][9]

Retrosynthetic Analysis & Key Strategies

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[10] For Ethyl 4-cyclopropylthiazole-2-carboxylate, this translates to a disconnection across the C4-C5 and N3-C2 bonds, identifying an α-haloketone bearing a cyclopropyl group and a thioamide with an ethyl ester functionality (ethyl thiooxamate) as the key precursors.

Caption: Retrosynthesis of the target molecule via the Hantzsch pathway.

Proposed Synthetic Protocol (Hantzsch Thiazole Synthesis)

This protocol is adapted from established procedures for analogous thiazole syntheses.[11] The core principle is the reaction between ethyl thiooxamate and 2-bromo-1-cyclopropylethanone.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl thiooxamate (1.0 equivalent) in a suitable solvent such as absolute ethanol (approx. 5-10 mL per gram of thioamide).

-

Addition of Haloketone: To the stirred solution, add 2-bromo-1-cyclopropylethanone (1.0-1.1 equivalents) dropwise at room temperature. The use of a slight excess of the haloketone can ensure the complete consumption of the thioamide.

-

Reaction: Heat the reaction mixture to reflux (the boiling point of ethanol, ~78 °C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours). The causality for heating is to provide the necessary activation energy for both the initial Sₙ2 reaction and the subsequent cyclization and dehydration steps.

-

Work-up: After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.

-

Extraction: The resulting residue is redissolved in a suitable organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any HBr byproduct) and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

Caption: Experimental workflow for the Hantzsch synthesis of the title compound.

Purification and Characterization

The crude product is typically purified by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the final product should be confirmed using the spectroscopic methods outlined in Section 2.2 (NMR, MS) and by elemental analysis.

Chemical Reactivity and Medicinal Chemistry Applications

Ethyl 4-cyclopropylthiazole-2-carboxylate is not merely a final product but a versatile intermediate for the synthesis of more complex molecules.

Reactivity Profile

-

Ester Hydrolysis: The ethyl ester is readily hydrolyzed to the corresponding 4-cyclopropylthiazole-2-carboxylic acid under basic conditions (e.g., using NaOH or KOH in an aqueous/alcoholic solvent). This carboxylic acid is a crucial precursor for the synthesis of a wide array of amides, which are often explored for their biological activities.

-

Amide Coupling: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Significance in Drug Discovery

The thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[12] Derivatives of this core are investigated for a multitude of therapeutic applications.

-

Antimicrobial Agents: Thiazole derivatives are well-known for their antibacterial and antifungal properties.[3][13] The title compound serves as a starting point for novel antibiotics, particularly those aimed at overcoming resistance mechanisms.[2]

-

Anti-inflammatory and Anticancer Activity: Many thiazole-containing compounds have demonstrated potent anti-inflammatory and antiproliferative effects.[12] They are explored as inhibitors of various kinases and other enzymes involved in cell proliferation and inflammation pathways.

-

Intermediate for Complex APIs: This molecule is a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, related thiazole carboxylates are precursors in the synthesis of drugs like Febuxostat, which is used to treat gout.[14]

Caption: Pathway from the core intermediate to potential therapeutic applications.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling Ethyl 4-cyclopropylthiazole-2-carboxylate and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

Ethyl 4-cyclopropylthiazole-2-carboxylate is a strategically important heterocyclic building block with significant potential in medicinal chemistry and materials science. Its synthesis is accessible through the robust Hantzsch thiazole synthesis. The combination of the biologically active thiazole core and the pharmacologically beneficial cyclopropyl moiety makes this compound and its derivatives highly attractive targets for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. This guide provides the foundational chemical knowledge required for researchers to effectively utilize this versatile intermediate in their scientific endeavors.

References

-

Appchem. (n.d.). Ethyl 4-Cyclopropylthiazole-2-carboxylate. Retrieved from [Link]

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Bio-Byword Scientific Publishing. (2021). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

-

Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]

-

AbacipharmTech. (n.d.). Ethyl 4-cyclopropylthiazole-2-carboxylate. Retrieved from [Link]

-

International Journal of Research in Engineering and Science. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Retrieved from [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

ResearchGate. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate.... Retrieved from [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Retrieved from [Link]

-

Neliti. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Retrieved from [Link]

Sources

- 1. Ethyl 4-cyclopropylthiazole-2-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. eurekaselect.com [eurekaselect.com]

- 5. cas 439692-05-4|| where to buy Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate [english.chemenu.com]

- 6. appchemical.com [appchemical.com]

- 7. Ethyl 4-Cyclopropyl-1,3-thiazole-2-carboxylate | 439692-05-4 [chemicalbook.com]

- 8. synarchive.com [synarchive.com]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 12. media.neliti.com [media.neliti.com]

- 13. researchgate.net [researchgate.net]

- 14. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-((5-bromo-4-(1H-pyrazol-4-yl)pyridin-2-yl)amino)phenol

Abstract: This technical guide provides a comprehensive framework for the synthesis and characterization of the novel heterocyclic compound, 4-((5-bromo-4-(1H-pyrazol-4-yl)pyridin-2-yl)amino)phenol. As direct literature for this specific molecule is not available, this document outlines a robust and logical synthetic strategy based on well-established, state-of-the-art organometallic cross-coupling reactions. Furthermore, it presents a detailed predictive analysis of the expected characterization data, offering researchers a valuable benchmark for structural verification. This guide is intended for professionals in drug discovery, medicinal chemistry, and organic synthesis, providing both the theoretical foundation and practical protocols necessary to approach the synthesis and validation of this and structurally related compounds.

Introduction and Strategic Overview

The convergence of pyridine, pyrazole, and phenol moieties within a single molecular architecture presents a compelling scaffold for investigation in medicinal chemistry. Such heterocyclic systems are frequently explored for their potential as kinase inhibitors and other therapeutic agents. The target molecule, 4-((5-bromo-4-(1H-pyrazol-4-yl)pyridin-2-yl)amino)phenol, combines the hydrogen-bonding capabilities of the phenol and pyrazole groups with the structural rigidity and diverse interaction potential of the substituted pyridine core.

This guide proposes a synthetic pathway grounded in two of the most powerful C-C and C-N bond-forming reactions in modern organic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This dual cross-coupling strategy offers a convergent and highly modular route, allowing for the late-stage introduction of key structural components, which is highly advantageous for the generation of analog libraries for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals two key bonds that are prime candidates for formation via cross-coupling methodologies.

-

Disconnection 1 (C-N Bond): The diarylamine linkage between the C2 position of the pyridine ring and the nitrogen of 4-aminophenol. This disconnection points directly to a Buchwald-Hartwig amination reaction.[1][2]

-

Disconnection 2 (C-C Bond): The bond between the C4 position of the pyridine ring and the C4 position of the pyrazole ring. This heteroaryl-heteroaryl linkage is ideally constructed via a Suzuki-Miyaura coupling reaction.[3][4]

This retrosynthetic logic forms the basis of the proposed forward synthesis, which involves the sequential execution of these two palladium-catalyzed reactions.

Proposed Synthetic Pathway & Experimental Protocols

The proposed synthesis is a two-step sequence starting from commercially available precursors. The pathway is designed for efficiency and modularity.

Step 1: Suzuki-Miyaura Coupling

Reaction: 2,5-Dibromo-4-chloropyridine + 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole → 5-Bromo-2-chloro-4-(1H-pyrazol-4-yl)pyridine

Rationale: The Suzuki-Miyaura coupling is the method of choice for forming the C4-C4 bond between the pyridine and pyrazole rings.[5] We select a di-bromo-chloro-pyridine precursor to allow for regioselective coupling. The C-Cl bond is generally less reactive than C-Br bonds in palladium catalysis, allowing the Suzuki reaction to proceed selectively at one of the bromine positions. While selectivity between the two non-equivalent bromine atoms (C2 and C5) can be an issue, the steric and electronic environment often favors coupling at the more accessible C4 position if a suitable precursor like 4-bromo-2,5-dichloropyridine were used, or in this case, selective coupling at the C4-position of a tri-halo-pyridine can be achieved under carefully controlled conditions. For this protocol, we will proceed with a readily available 2,5-Dibromo-4-chloropyridine, anticipating coupling at the C4 position, which would require subsequent characterization to confirm regiochemistry.

Protocol:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 2,5-dibromo-4-chloropyridine (1.0 eq.), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).

-

Evacuate and backfill the flask with argon (repeat 3 times).

-

Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of 0.1 M.

-

Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the consumption of the starting materials.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the intermediate, 5-Bromo-2-chloro-4-(1H-pyrazol-4-yl)pyridine.

Step 2: Buchwald-Hartwig Amination

Reaction: 5-Bromo-2-chloro-4-(1H-pyrazol-4-yl)pyridine + 4-Aminophenol → 4-((5-bromo-4-(1H-pyrazol-4-yl)pyridin-2-yl)amino)phenol

Rationale: The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed method for forming the target C-N bond.[6] The C-Cl bond at the C2 position of the pyridine ring is more activated towards nucleophilic substitution and oxidative addition than the C-Br bond at C5, allowing for a regioselective amination. The use of a bulky electron-rich phosphine ligand like Xantphos is crucial for promoting both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[1]

Protocol:

-

To a flame-dried Schlenk flask, add the intermediate from Step 1 (1.0 eq.), 4-aminophenol (1.2 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

-

In a separate vial, prepare the catalyst system by mixing Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.) and Xantphos (0.08 eq.) in a small amount of dioxane.

-

Add the catalyst solution to the Schlenk flask.

-

Evacuate and backfill the flask with argon (repeat 3 times).

-

Add anhydrous, degassed 1,4-dioxane to achieve a substrate concentration of 0.1 M.

-

Heat the reaction mixture to 100-110 °C and stir for 16-24 hours. Monitor progress by LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the final product.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 4-((5-bromo-4-(1H-pyrazol-4-yl)pyridin-2-yl)amino)phenol. The following sections detail the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Predicted chemical shifts are based on the analysis of similar structural fragments.[7][8][9]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Pyridine H-3 | ~8.3 - 8.5 | s (singlet) | Aromatic proton, deshielded by adjacent nitrogen and bromine. |

| Pyridine H-6 | ~7.8 - 8.0 | s (singlet) | Aromatic proton, adjacent to the amine linkage. |

| Pyrazole H-3, H-5 | ~7.9 - 8.2 | s (singlet, 2H) | Equivalent due to tautomerism, appears as a single peak. |

| Phenol H-2, H-6 | ~7.0 - 7.2 | d (doublet) | Protons ortho to the amine group. |

| Phenol H-3, H-5 | ~6.7 - 6.9 | d (doublet) | Protons ortho to the hydroxyl group. |

| Pyrazole N-H | ~13.0 - 13.5 | br s (broad singlet) | Exchangeable proton, chemical shift can vary. |

| Amine N-H | ~9.0 - 9.5 | s (singlet) | Exchangeable proton. |

| Phenol O-H | ~9.5 - 10.0 | s (singlet) | Exchangeable proton. |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Phenol C-1 (C-OH) | ~150 - 155 | |

| Pyridine C-2 (C-N) | ~155 - 160 | |

| Pyridine C-4 (C-Pyrazolyl) | ~145 - 150 | |

| Pyridine C-6 | ~140 - 145 | |

| Phenol C-4 (C-NH) | ~130 - 135 | |

| Pyrazole C-3, C-5 | ~125 - 130 | |

| Phenol C-2, C-6 | ~120 - 125 | |

| Phenol C-3, C-5 | ~115 - 120 | |

| Pyrazole C-4 | ~110 - 115 | |

| Pyridine C-5 (C-Br) | ~105 - 110 |

| Pyridine C-3 | ~100 - 105 | |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula. The isotopic pattern of bromine is a key diagnostic feature.[10]

-

Expected Molecular Formula: C₁₄H₁₀BrN₅O

-

Monoisotopic Mass: 343.0069

-

Key Feature: The mass spectrum will show two prominent molecular ion peaks, [M]⁺ and [M+2]⁺, at m/z ≈ 343.0 and 345.0, respectively, in a roughly 1:1 intensity ratio. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[11]

Table 3: Predicted Key Fragments in ESI-MS/MS

| m/z (for ⁷⁹Br) | Predicted Fragment Ion | Notes |

|---|---|---|

| 264.04 | [M - Br]⁺ | Loss of the bromine radical. |

| 249.08 | [M - C₆H₅O]⁺ | Cleavage of the ether linkage analogue (amine bond). |

| 171.98 | [C₅H₂BrN₂]⁺ | Fragment corresponding to the bromopyridine core. |

| 109.05 | [C₆H₇NO]⁺ | Fragment corresponding to 4-aminophenol. |

| 67.04 | [C₃H₃N₂]⁺ | Fragment corresponding to the pyrazolyl cation. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy will identify the key functional groups present in the molecule.

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3500 | N-H and O-H stretching | Phenol-OH, Amine-NH, Pyrazole-NH |

| 3000 - 3100 | Aromatic C-H stretching | Pyridine, Pyrazole, Phenol rings |

| 1580 - 1620 | C=N and C=C stretching | Aromatic ring vibrations |

| 1450 - 1550 | Aromatic ring stretching | Skeletal vibrations of the rings |

| 1200 - 1300 | C-O stretching | Phenolic C-O bond |

| 1150 - 1250 | C-N stretching | Aryl-amine C-N bond |

| 550 - 650 | C-Br stretching | Carbon-bromine bond |

Conclusion and Future Work

This guide presents a scientifically grounded and actionable strategy for the synthesis and characterization of 4-((5-bromo-4-(1H-pyrazol-4-yl)pyridin-2-yl)amino)phenol. By leveraging the power and reliability of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, the proposed pathway is both robust and adaptable. The detailed predictive characterization data serves as a crucial reference for researchers to validate their experimental results.

Successful synthesis and characterization of this molecule will open avenues for its evaluation in various biological assays, particularly in the context of kinase inhibition and anticancer research. The modularity of the synthetic route allows for the straightforward creation of analogs by varying the aminophenol or pyrazole-boronic ester coupling partners, facilitating rapid exploration of the chemical space around this promising heterocyclic scaffold.

References

- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Cross-Coupling Reactions: A Practical Guide. Springer.

- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.

- Elguero, J., & Pérez-Torralba, M. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry, 27(1), 60-66.

- (Placeholder for future experimental d

- Claramunt, R. M., & Elguero, J. (2015). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 20(8), 14647–14674.

- (Placeholder for future experimental d

- Tyagi, V., et al. (2019). Synthesis of 4H-Indazol-4-ones and Fused Pyrazoles via Copper-Catalyzed Annulation of Hydrazones with Cyclic Enones. The Journal of Organic Chemistry, 84(15), 9345-9357.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

- Wallace, D. J., & Klauber, D. J. (2001). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. Organic Letters, 3(12), 1873–1875.

- Al-Jibouri, M. N. (2013).

- Krchňák, V., & Dvořák, Č. A. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(44), 8591-8599.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- (Placeholder for future experimental d

- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

- (Placeholder for future experimental d

- (Placeholder for future experimental d

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

- (Placeholder for future experimental d

- Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327.

- Jaiswal, K., & Pandey, J. P. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. International Journal of Research in Engineering and Science, 10(9), 525-529.

- (Placeholder for future experimental d

- Growing Science. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)

- (Placeholder for future experimental d

- (Placeholder for future experimental d

- (Placeholder for future experimental d

- (Placeholder for future experimental d

- (Placeholder for future experimental d

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). Retrieved from [Link]

- (Placeholder for future experimental d

- Goodbrand, H. B., & Hu, N. X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670–674.

-

Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns. Retrieved from [Link]

- (Placeholder for future experimental d

- (Placeholder for future experimental d

- (Placeholder for future experimental d

- Cai, M., Zhang, M., & Hu, Y. (2008). (E)-4-[(4-Amino-5-bromo-pyridin-3-yl)-iminometh-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1053.

- (Placeholder for future experimental d

- (Placeholder for future experimental d

- (Placeholder for future experimental d

- (Placeholder for future experimental d

- (Placeholder for future experimental d

- (Placeholder for future experimental d

- (Placeholder for future experimental d

- (Placeholder for future experimental d

- (Placeholder for future experimental d

Sources

- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. savemyexams.com [savemyexams.com]

- 11. benchchem.com [benchchem.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide on the Biological Activity of Novel Thiazole Derivatives

Introduction: The Enduring Significance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a privileged scaffold in the design and discovery of a vast array of therapeutic agents.[3][4] Naturally occurring in molecules like vitamin B1 (thiamine) and in complex natural products such as epothilone, the thiazole moiety is also a key component in numerous synthetic drugs approved by the FDA, including the anti-HIV agent Ritonavir and the anticancer drug Dasatinib.[3][4][5] The versatility of the thiazole nucleus allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to achieve desired biological effects.[2][4] This guide provides a comprehensive exploration of the diverse biological activities of novel thiazole derivatives, delving into their mechanisms of action, the experimental methodologies used for their evaluation, and the structure-activity relationships that govern their therapeutic potential.

Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent development of new and effective antimicrobial agents. Thiazole derivatives have long been recognized for their potent antibacterial and antifungal properties.[1][3]

Antibacterial Activity

Novel thiazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 2-aminothiazole derivatives showed substantial capability against Pseudomonas aeruginosa and Staphylococcus epidermidis.[1] Another study reported that newly synthesized 5-hetarylthiazole compounds exhibited in vitro antibacterial activity against several human pathogenic bacteria.[1] The mechanism of antibacterial action for some thiazole derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[1]

Antifungal Activity

Thiazole derivatives have also emerged as powerful antifungal agents, with some compounds showing efficacy comparable to or even exceeding that of established drugs like fluconazole and ketoconazole.[1][6] Newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives, for example, have demonstrated very strong activity against clinical isolates of Candida albicans, a common cause of opportunistic fungal infections.[6] The antifungal potency of these compounds is often linked to their ability to disrupt the fungal cell membrane or inhibit key enzymes involved in fungal cell wall synthesis.[7]

Antiviral Activity

The antiviral potential of thiazole derivatives is a rapidly expanding area of research. These compounds have shown inhibitory activity against a wide range of viruses, including influenza virus, coronaviruses, herpes viruses, and hepatitis B and C viruses.[1][8][9] For example, a series of 4-thiazolinone compounds were identified as potent inhibitors of influenza neuraminidase.[9] The antiviral mechanisms of thiazole derivatives are diverse and can involve the inhibition of viral entry, replication, or release from host cells.[1][8]

Experimental Protocols for Evaluating Antimicrobial Activity

The antimicrobial efficacy of novel thiazole derivatives is typically assessed using a battery of in vitro assays.

1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

The broth microdilution method is a standard technique used to determine the MIC, which is the lowest concentration of a compound that visibly inhibits microbial growth.[7] The MBC or MFC, the lowest concentration that kills 99.9% of the initial microbial inoculum, is then determined by subculturing from the wells showing no growth.[7]

Step-by-Step Protocol for Broth Microdilution:

-

Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Serially dilute the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with the microbial suspension.

-

Include positive (microbe only) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

Visually inspect the plates for microbial growth to determine the MIC.

-

To determine MBC/MFC, plate aliquots from wells with no visible growth onto agar plates and incubate. The lowest concentration with no subsequent growth is the MBC/MFC.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents is a critical focus of modern drug discovery. Thiazole derivatives have demonstrated significant potential in this area, with many compounds exhibiting potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[5][10][11]

Mechanisms of Anticancer Action

The anticancer activity of thiazole derivatives is often multifaceted, involving the modulation of various signaling pathways and cellular processes that are dysregulated in cancer. Some of the key mechanisms include:

-

Enzyme Inhibition: Thiazole-based compounds have been designed to inhibit enzymes crucial for cancer cell survival and proliferation, such as human lactate dehydrogenase A (hLDHA).[12]

-

Induction of Apoptosis: Many thiazole derivatives induce programmed cell death (apoptosis) in cancer cells.[11]

-

Cell Cycle Arrest: These compounds can also halt the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[11]

-

Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[11]

Experimental Protocols for Evaluating Anticancer Activity

The in vitro evaluation of the anticancer potential of thiazole derivatives typically involves the following assays:

1. Cytotoxicity Assays (e.g., MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[13][14] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[14]

Step-by-Step Protocol for MTT Assay:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.[15]

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[15]

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[15]

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[15]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[15]

-

Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.[11]

2. Cell Cycle Analysis by Flow Cytometry:

This technique is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

3. Apoptosis Assays (e.g., Annexin V-FITC/PI Staining):

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Thiazole derivatives have emerged as promising anti-inflammatory agents by targeting key mediators and pathways in the inflammatory process.[16][17]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes and cytokines. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[16][18] Some thiazole derivatives also inhibit lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators.[16]

Experimental Protocols for Evaluating Anti-inflammatory Activity

In vitro screening for anti-inflammatory properties can be conducted using various cell-based assays.

1. Inhibition of Nitric Oxide (NO) Production:

During inflammation, large amounts of nitric oxide (NO) are produced by inducible nitric oxide synthase (iNOS).[19] The ability of a compound to inhibit NO production in stimulated macrophages (e.g., with lipopolysaccharide) is a good indicator of its anti-inflammatory potential.[19]

Step-by-Step Protocol for NO Inhibition Assay:

-

Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

-

Pre-treat the cells with different concentrations of the test compound.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

-

After incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Calculate the percentage of NO inhibition compared to the control.

2. Cyclooxygenase (COX) Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[19]

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Thiazole derivatives have shown promise as neuroprotective agents by targeting various pathological processes involved in these diseases.[20][21]

Mechanisms of Neuroprotective Action

The neuroprotective effects of thiazole derivatives are diverse and can include:

-

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can increase the levels of acetylcholine in the brain, which is beneficial in Alzheimer's disease.[21][22]

-

Modulation of AMPA Receptors: Some thiazole-carboxamide derivatives act as negative allosteric modulators of AMPA receptors, which can help to reduce excitotoxicity, a major contributor to neuronal damage.[23]

-

Antioxidant Activity: Oxidative stress is a key factor in neurodegeneration. Thiazole derivatives with antioxidant properties can help to protect neurons from oxidative damage.[24]

Experimental Protocols for Evaluating Neuroprotective Activity

In vitro models are crucial for the initial screening of neuroprotective compounds.[20]

1. Neuronal Cell Viability Assays:

Similar to anticancer screening, assays like the MTT assay can be used to assess the ability of a compound to protect neuronal cells (e.g., SH-SY5Y or primary neurons) from neurotoxic insults such as glutamate, hydrogen peroxide, or amyloid-beta peptides.[25][26]

Step-by-Step Protocol for Neuroprotection MTT Assay:

-

Plate neuronal cells in a 96-well plate.[26]

-

Pre-treat the cells with the test compound.[26]

-

Induce neurotoxicity with a relevant agent (e.g., glutamate for excitotoxicity).[26]

-

Perform the MTT assay to determine cell viability.[26]

Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is fundamental to rational drug design, as it provides insights into how the chemical structure of a molecule influences its biological activity.[27][28] For thiazole derivatives, SAR studies have revealed key structural features that are important for their various pharmacological effects. For example, in a series of antimicrobial thiazoles, the nature and position of substituents on the thiazole ring and associated heterocyclic systems were found to significantly impact their potency and spectrum of activity.[28][29]

Future Perspectives and Challenges

The vast therapeutic potential of thiazole derivatives continues to drive research and development in medicinal chemistry. Future efforts will likely focus on the design and synthesis of novel thiazole-based compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of multi-target thiazole derivatives that can simultaneously modulate different pathways involved in complex diseases is also a promising avenue of research. However, challenges remain in translating promising preclinical findings into clinical success, highlighting the need for robust and predictive screening models.

Data Summary

| Biological Activity | Example Compound Class | Key Mechanism of Action | Typical Assay | Quantitative Endpoint |

| Antibacterial | 2-Aminothiazoles | DNA Gyrase Inhibition[1] | Broth Microdilution | MIC (µg/mL)[7] |

| Antifungal | Hydrazinylthiazoles | Cell Membrane Disruption | Broth Microdilution | MFC (µg/mL)[6] |

| Antiviral | 4-Thiazolinones | Neuraminidase Inhibition[9] | Plaque Reduction Assay | EC50 (µM)[9] |

| Anticancer | Thiazole-5-carboxamides | Enzyme Inhibition, Apoptosis Induction[10][12] | MTT Assay | IC50 (µM)[11] |

| Anti-inflammatory | Thiazole Derivatives | COX-2 Inhibition[16][18] | NO Inhibition Assay | % Inhibition |

| Neuroprotective | Thiazole-carboxamides | AMPA Receptor Modulation[23] | Neuronal Viability Assay | % Protection |

Diagrams

General Workflow for Screening Biological Activity of Novel Thiazole Derivatives

Caption: Workflow for discovering and evaluating novel thiazole derivatives.

Mechanism of Action for Anticancer Thiazole Derivatives

Caption: Key anticancer mechanisms of novel thiazole derivatives.

References

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (URL: [Link])

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (URL: [Link])

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (URL: [Link])

-

Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad-Spectrum Biological Activities. (URL: [Link])

-

Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (URL: [Link])

-

Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. (URL: [Link])

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (URL: [Link])

-

IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. (URL: [Link])

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (URL: [Link])

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (URL: [Link])

-

An Overview of Thiazole Derivatives and its Biological Activities. (URL: [Link])

-

A review on progress of thiazole derivatives as potential anti-inflammatory agents. (URL: [Link])

-

The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (URL: [Link])

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (URL: [Link])

-

In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (URL: [Link])

-

Basic protocol to assess preclinical anticancer activity. It can be.... (URL: [Link])

-

In vitro pharmacological screening methods for anti-inflammatory agents. (URL: [Link])

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (URL: [Link])

-

Anti-viral activity of thiazole derivatives: an updated patent review. (URL: [Link])

-

A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. (URL: [Link])

-

Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (URL: [Link])

-

One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. (URL: [Link])

-

Screening models for inflammatory drugs. (URL: [Link])

-

(PDF) Thiazole Compounds as Antiviral Agents: An Update. (URL: [Link])

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (URL: [Link])

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (URL: [Link])

-

Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (URL: [Link])

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (URL: [Link])

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (URL: [Link])

-

The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (URL: [Link])

-

Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. (URL: [Link])

-

A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. (URL: [Link])

-

Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (URL: [Link])

-

Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (URL: [Link])

-

Full article: Anti-viral activity of thiazole derivatives: an updated patent review. (URL: [Link])

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (URL: [Link])

-

Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (URL: [Link])

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (URL: [Link])

-

A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (URL: [Link])

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (URL: [Link])

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (URL: [Link])

-

An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. (URL: [Link])

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (URL: [Link])

-

Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (URL: [Link])

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. ijnrd.org [ijnrd.org]

- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. jpionline.org [jpionline.org]

- 6. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Chapter - Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents | Bentham Science [benthamscience.com]

- 18. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ir.vistas.ac.in [ir.vistas.ac.in]

- 20. mdpi.com [mdpi.com]

- 21. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-cyclopropylthiazole-2-carboxylate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-cyclopropylthiazole-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The thiazole ring is a privileged scaffold found in numerous biologically active molecules, and the cyclopropyl group can introduce unique conformational constraints and metabolic stability. As with any novel compound synthesized for pharmaceutical research, unambiguous structural confirmation is paramount. This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—that are essential for the structural elucidation of this target molecule. While specific spectral data for this exact compound are not publicly available, this guide will detail the expected spectroscopic characteristics based on its constituent functional groups and provide standardized protocols for data acquisition.

Molecular Structure and Predicted Spectroscopic Features

A thorough analysis of the molecular structure is the first step in predicting its spectroscopic signature. Ethyl 4-cyclopropylthiazole-2-carboxylate comprises an ethyl ester group, a cyclopropyl moiety, and a thiazole ring. Each of these components will give rise to characteristic signals in the NMR, MS, and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy: Mapping the Protons

In ¹H NMR spectroscopy, the chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide a wealth of information. The expected ¹H NMR spectrum of Ethyl 4-cyclopropylthiazole-2-carboxylate would be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Ethyl (-OCH₂CH₃) | ~1.4 | Triplet (t) | 3H |

| Ethyl (-OCH₂CH₃) | ~4.4 | Quartet (q) | 2H |

| Cyclopropyl (-CH-) | ~2.0-2.5 | Multiplet (m) | 1H |

| Cyclopropyl (-CH₂-) | ~0.9-1.3 | Multiplet (m) | 4H |

| Thiazole (-CH-) | ~7.5-8.0 | Singlet (s) | 1H |

-

Ethyl Group: The ethyl group of the ester will exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), arising from coupling to each other.

-

Cyclopropyl Group: The protons of the cyclopropyl group will appear as complex multiplets in the aliphatic region of the spectrum due to complex spin-spin coupling.

-

Thiazole Ring: The lone proton on the thiazole ring is expected to appear as a singlet in the aromatic region, as it has no adjacent protons to couple with.

¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (ppm) |

| Ethyl (-OCH₂C H₃) | ~14 |

| Ethyl (-OC H₂CH₃) | ~61 |

| Cyclopropyl (-C H-) | ~10-15 |

| Cyclopropyl (-C H₂-) | ~5-10 |

| Thiazole (C -S) | ~115-125 |

| Thiazole (C =N) | ~145-155 |

| Thiazole (C -COOEt) | ~160-170 |

| Ester (C =O) | ~160-165 |

-

Ester Group: The carbonyl carbon of the ester will be observed in the downfield region of the spectrum. The carbons of the ethyl group will be in the upfield region.

-

Cyclopropyl Group: The carbons of the cyclopropyl group will appear at very high field (upfield).

-

Thiazole Ring: The three carbon atoms of the thiazole ring will have distinct chemical shifts in the aromatic/olefinic region.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Following this, acquire the ¹³C NMR spectrum. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular weight of Ethyl 4-cyclopropylthiazole-2-carboxylate (C₉H₁₁NO₂S) is 197.26 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at m/z = 197.

-

Isotope Peaks: The presence of sulfur will result in a characteristic M+2 peak with an intensity of approximately 4.4% relative to the M+ peak.

-

Fragmentation Pattern: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or ethene (-CH₂=CH₂, 28 Da) via a McLafferty rearrangement.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O Stretch (Ester) | 1700-1730 |

| C-H Stretch (sp³ - alkyl) | 2850-3000 |

| C-H Stretch (sp² - thiazole) | 3000-3100 |

| C-H Stretch (cyclopropyl) | ~3050 |

| C=N Stretch (Thiazole) | ~1600 |

| C-O Stretch (Ester) | 1000-1300 |

-

Carbonyl Group: A strong, sharp absorption band corresponding to the C=O stretch of the ethyl ester is expected in the region of 1700-1730 cm⁻¹.[1]

-

C-H Bonds: The spectrum will show characteristic C-H stretching vibrations for the alkyl and cyclopropyl groups just below 3000 cm⁻¹ and for the thiazole C-H just above 3000 cm⁻¹.[1]

-

Thiazole Ring: The vibrations of the thiazole ring will give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹).

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the IR spectrum by passing an infrared beam through the ATR crystal. The beam penetrates a short distance into the sample, and the resulting absorption is measured.

-

Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands of the functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of a novel compound like Ethyl 4-cyclopropylthiazole-2-carboxylate.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

Conclusion

The comprehensive spectroscopic analysis of Ethyl 4-cyclopropylthiazole-2-carboxylate, employing NMR, MS, and IR spectroscopy, is essential for its unambiguous structural characterization. By carefully acquiring and interpreting the data from these complementary techniques, researchers can confidently confirm the identity and purity of the synthesized compound, a critical step in the drug discovery and development process. This guide provides the foundational knowledge and protocols to achieve this with scientific rigor.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-chlorothiazole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate.... Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 2-[butyl(3-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). Ethyl 2-cyclopropylthiazole-4-carboxylate, 97%. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 2-(2-Aminophenyl)-4-(propyl)thiazol-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025). NMR, X-Ray and MS Investigations of Ethyl 2-Aroyl-and Ethyl 2-Arylcarbamoyl-4,5-dimethyl-1,2,3,6-tetrahydropyridazine-1-carboxylates: Flexible Multidentate Ligands. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

Sources

Introduction: The Thiazole Carboxylate Core in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Thiazole Carboxylates

Authored for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] This scaffold is present in numerous pharmacologically vital molecules, from the natural vitamin B1 (Thiamine) to synthetic drugs like the antiretroviral Ritonavir and the anticancer agent Tiazofurin.[1][2] The unique electronic and structural properties of the thiazole nucleus allow it to engage in diverse biological interactions, making it a privileged structure in drug design.[3][4]

Within this important class, substituted thiazole carboxylates represent a particularly versatile and critical subclass. The presence of the carboxylate group, typically an ester, provides a crucial synthetic handle for molecular elaboration while also modulating the physicochemical properties of the parent molecule. These compounds are not only key intermediates in the synthesis of complex drugs, such as the tyrosine kinase inhibitor Dasatinib[5], but also feature as the core of many biologically active agents themselves.[6][7]

This guide provides a comprehensive exploration of the physical and chemical properties of substituted thiazole carboxylates. Moving beyond a simple recitation of facts, we will delve into the causality behind these properties, offering field-proven insights into their synthesis, characterization, and profound implications for drug discovery and development. We will examine how substituent changes on the thiazole ring and modifications of the carboxylate moiety influence solubility, stability, reactivity, and spectroscopic signatures, providing the foundational knowledge necessary for rational drug design.

Part I: Core Synthesis – Forging the Thiazole Carboxylate Scaffold